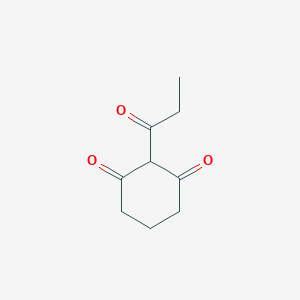

2-Propanoylcyclohexane-1,3-dione

Description

Properties

IUPAC Name |

2-propanoylcyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-2-6(10)9-7(11)4-3-5-8(9)12/h9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLHCJHTXAHANV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1C(=O)CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50448337 | |

| Record name | 2-propanoylcyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104775-30-6 | |

| Record name | 2-Propanoylcyclohexane-1,3-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104775306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-propanoylcyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PROPANOYLCYCLOHEXANE-1,3-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY8ZLE22RB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propionyl-cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with propionyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: In an industrial setting, the production of 2-Propionyl-cyclohexane-1,3-dione can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-Propionyl-cyclohexane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.

Substitution: The propionyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Acyl chlorides and anhydrides are used for substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Diols.

Substitution: Various acyl derivatives.

Scientific Research Applications

Herbicidal Activity

Overview:

Recent studies have highlighted the herbicidal potential of 2-propanoylcyclohexane-1,3-dione derivatives. These compounds act as inhibitors of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for the biosynthesis of carotenoids and tocopherols in plants.

Key Findings:

- A study demonstrated that certain derivatives exhibited significant inhibitory activity against HPPD, with some compounds showing IC50 values lower than those of commercial herbicides like sulcotrione .

- The optimal side chain length for effective inhibition was found to be between 9 to 11 carbons, indicating a structure-activity relationship that can guide future synthesis .

Data Table: Herbicidal Activity of Selected Derivatives

| Compound | IC50 (μM) | Comparison Herbicide | IC50 (μM) |

|---|---|---|---|

| This compound derivative A | 0.18 ± 0.02 | Sulcotrione | 0.25 ± 0.02 |

| This compound derivative B | 0.20 ± 0.01 | Leptospermone | 0.30 ± 0.03 |

Synthetic Organic Chemistry

Overview:

The compound serves as a versatile intermediate in the synthesis of various organic molecules, particularly in constructing heterocycles and other complex structures.

Case Studies:

- Regioselective Synthesis: Research has shown that using this compound in reactions with hydrazines leads to the formation of tetrahydroindazolones with high regioselectivity. This method has been optimized to yield specific regioisomers efficiently .

- Condensation Reactions: The compound has been utilized in condensation reactions to produce a variety of substituted cyclohexanediones and related structures, demonstrating its utility in building chemical libraries for biological evaluation .

Data Table: Synthesis Outcomes Using this compound

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Condensation with Hydrazine | Tetrahydroindazolone A | 85 |

| Condensation with Aldehyde | Substituted Cyclohexanedione B | 75 |

Biological Evaluations

Overview:

The biological activity of derivatives derived from this compound has been explored extensively, revealing potential applications in medicinal chemistry.

Findings:

- Compounds synthesized from this precursor have shown promising results in inhibiting certain cancer cell lines and may serve as leads for drug development .

- The structural features imparted by the cyclohexanedione moiety are critical for biological activity, indicating a need for further exploration into their mechanisms of action .

Mechanism of Action

The mechanism of action of 2-Propionyl-cyclohexane-1,3-dione involves the inhibition of specific enzymes, such as p-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is crucial for the biosynthesis of plastoquinone, an essential cofactor in photosynthesis. By inhibiting HPPD, the compound disrupts the metabolic pathways in plants, leading to their death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclohexane-1,3-dione derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent groups. Below is a detailed comparison of 2-Propanoylcyclohexane-1,3-dione with structurally related compounds:

Structural and Functional Group Comparisons

Toxicity and Environmental Impact

- Dimedone : Low acute aquatic toxicity (LC₅₀ = 11,500 mg/L in fish) but lacks degradability studies .

- Piperazine-2,3-diones: No ecotoxicity data reported, though their enhanced lipophilicity may raise environmental persistence concerns .

Key Research Findings and Gaps

Structural Flexibility: The propanoyl and bicycloheptenyl groups in this compound may enhance target binding compared to simpler analogs like dimedone, but this requires validation .

Activity Gaps: Unlike indane-1,3-diones (anticoagulant) or piperazine-2,3-diones (anthelmintic), this compound’s biological roles remain unexplored .

Synthetic Optimization : and highlight bromophenyl-substituted cyclohexane-1,3-diones as potent leads, suggesting that electron-withdrawing groups could enhance reactivity .

Biological Activity

2-Propanoylcyclohexane-1,3-dione, a member of the cyclohexane-1,3-dione family, has garnered attention for its biological activity, particularly in herbicidal applications. This compound is structurally related to various natural products and synthetic derivatives that exhibit significant biological properties. The focus of this article is to explore the biological activity of this compound through synthesis, inhibition studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 196.24 g/mol. Its structure features a cyclohexane ring substituted with a propanoyl group and two keto groups at the 1 and 3 positions. This unique arrangement is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 196.24 g/mol |

| LogP | 1.54 |

| PSA | 51.21 Ų |

Herbicidal Activity

Recent studies have highlighted the herbicidal potential of this compound derivatives against p-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the biosynthesis of plastoquinone and carotenoids in plants. The inhibition of HPPD is a well-established mechanism for herbicides.

- Inhibition Studies : The most potent derivative tested showed an value of , which was slightly more effective than the commercial herbicide sulcotrione () . This suggests that modifications to the cyclohexane backbone can enhance herbicidal efficacy.

Structure-Activity Relationship (SAR)

Quantitative Structure-Activity Relationship (QSAR) analyses have been employed to understand the influence of structural features on biological activity. Key findings include:

- Optimal Side Chain Length : Compounds with an alkyl side chain of 11 carbons were identified as optimal for HPPD inhibition.

- Functional Group Impact : The presence of additional functional groups (e.g., double bonds or hydroxyl groups) beyond the essential structural features tends to decrease inhibitory activity .

Case Study 1: Synthesis and Testing

A series of derivatives were synthesized from natural products such as Peperomia. These derivatives were subjected to HPPD inhibition assays to evaluate their effectiveness as potential herbicides. The results indicated that structural variations significantly influenced their inhibitory potency.

Case Study 2: QSAR Modeling

A comprehensive QSAR model was developed based on the biological data collected from various derivatives. The model successfully predicted the activity of new compounds based on their structural characteristics, demonstrating a correlation between hydrophobic interactions and inhibitory efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.